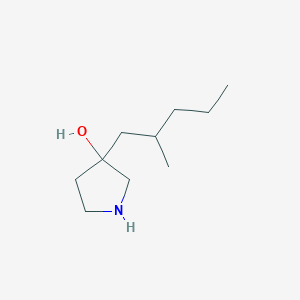
3-(Methylphosphonoyl)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylphosphonoyl)prop-1-ene is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylphosphonoyl)prop-1-ene typically involves the reaction of methylphosphonic dichloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.
化学反応の分析
Types of Reactions
3-(Methylphosphonoyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The methylphosphonoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like organometallic compounds.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Methylphosphonoyl)prop-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Methylphosphonoyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.
類似化合物との比較
Similar Compounds
- 3-(Methylphosphonoyl)propane
- 3-(Methylphosphonoyl)prop-2-ene
- 3-(Ethylphosphonoyl)prop-1-ene
Uniqueness
Compared to similar compounds, 3-(Methylphosphonoyl)prop-1-ene exhibits unique reactivity due to the presence of the methylphosphonoyl group and the propene backbone. This combination allows for specific interactions and reactions that are not observed with other related compounds, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H8OP+ |
|---|---|
分子量 |
103.08 g/mol |
IUPAC名 |
methyl-oxo-prop-2-enylphosphanium |
InChI |
InChI=1S/C4H8OP/c1-3-4-6(2)5/h3H,1,4H2,2H3/q+1 |
InChIキー |
KIUCNWQDRMXPJB-UHFFFAOYSA-N |
正規SMILES |
C[P+](=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
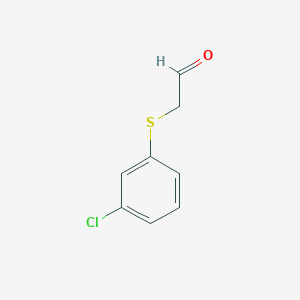
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
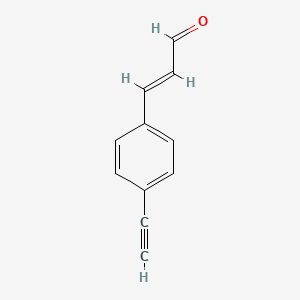
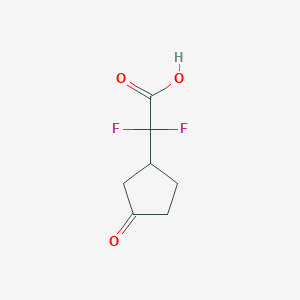
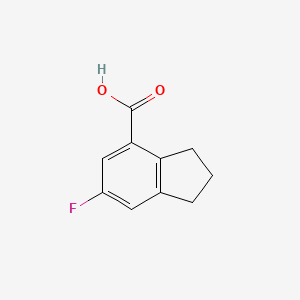

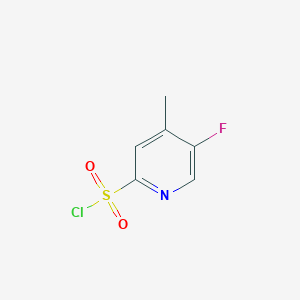
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
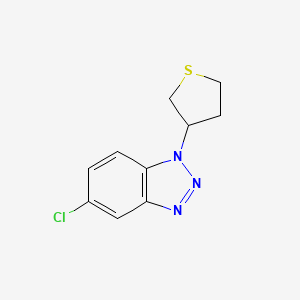
![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
